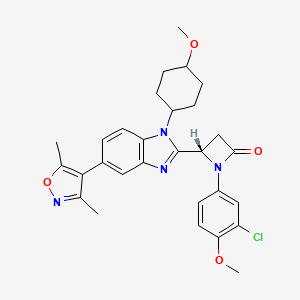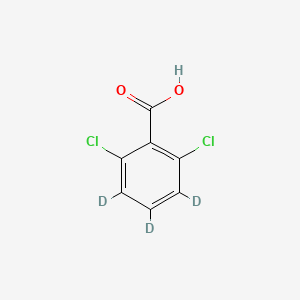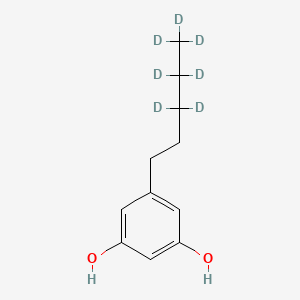
Olivetol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olivetol-d7 is a deuterium-labeled derivative of olivetol, a naturally occurring polyphenol compound found in lichens and produced by certain insects. Olivetol itself is known for its role as a precursor in the synthesis of cannabinoids, particularly in the biosynthesis of tetrahydrocannabinol (THC) and cannabidiol (CBD). The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Olivetol-d7 can be synthesized through various methods. One common approach involves the catalytic oxidative aromatization of resorcylates such as orcinol (3,5-dihydroxytoluene) using atom-economical processes. This method is advantageous due to its efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The process often includes the use of deuterated reagents to introduce the deuterium atoms into the olivetol molecule. The reaction conditions are carefully controlled to optimize the incorporation of deuterium and minimize side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Olivetol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Catalytic oxidative processes using reagents such as iodine or transition-metal-free catalysts.
Reduction: Hydrogenation reactions using deuterium gas to maintain the deuterium labeling.
Substitution: Electrophilic substitution reactions using reagents like halogens or sulfonates.
Major Products: The major products formed from these reactions include methyl olivetolate, orthogonally protected methyl ether derivatives, and other cannabinoid intermediates .
Applications De Recherche Scientifique
Olivetol-d7 has a wide range of scientific research applications:
Mécanisme D'action
Olivetol-d7 exerts its effects primarily through its interaction with cannabinoid receptors and cytochrome P450 enzymes. It acts as a competitive inhibitor of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, mood regulation, and appetite control. Additionally, this compound inhibits the activity of cytochrome P450 enzymes CYP2C19 and CYP2D6, which play a crucial role in drug metabolism .
Comparaison Avec Des Composés Similaires
Olivetol: The non-deuterated form of olivetol, used as a precursor in cannabinoid synthesis.
Methyl Olivetolate: A methylated derivative of olivetol, used in the synthesis of cannabinoids.
Olivetolic Acid: An intermediate in the biosynthesis of cannabinoids, structurally similar to olivetol.
Uniqueness of Olivetol-d7: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in scientific research. The incorporation of deuterium atoms allows for more precise tracking of the compound in metabolic studies and enhances the stability of the molecule in various chemical reactions .
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
187.29 g/mol |
Nom IUPAC |
5-(3,3,4,4,5,5,5-heptadeuteriopentyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3/i1D3,2D2,3D2 |
Clé InChI |
IRMPFYJSHJGOPE-NCKGIQLSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCC1=CC(=CC(=C1)O)O |
SMILES canonique |
CCCCCC1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


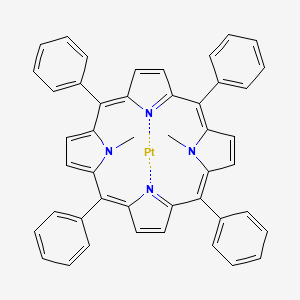
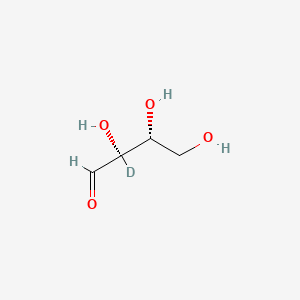

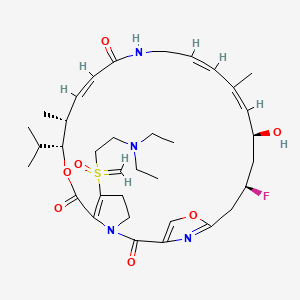
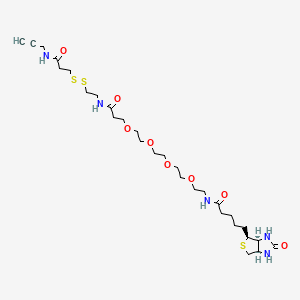
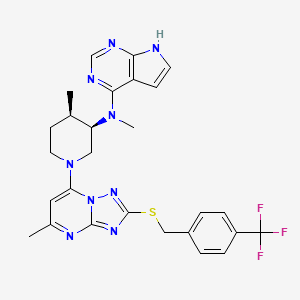


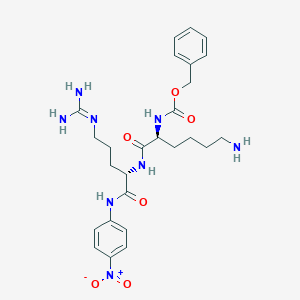
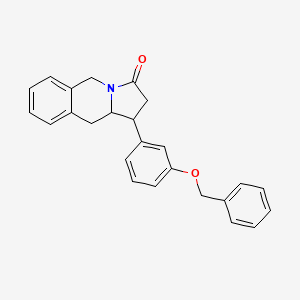

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
